molecular formula C10N4O2 B14158711 Tetracyano-1,4-benzoquinone CAS No. 4032-03-5

Tetracyano-1,4-benzoquinone

Cat. No.: B14158711
CAS No.: 4032-03-5
M. Wt: 208.13 g/mol
InChI Key: JNGDCMHTNXRQQD-UHFFFAOYSA-N
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Description

1,4-Benzoquinone is a redox-active aromatic compound with a conjugated diketone structure. Substitution of hydrogen atoms with electron-withdrawing or donating groups (e.g., halogens, cyano, alkyl, or amino moieties) significantly alters its chemical reactivity, biological activity, and applications.

Properties

CAS No.

4032-03-5

Molecular Formula

C10N4O2

Molecular Weight

208.13 g/mol

IUPAC Name

3,6-dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile

InChI

InChI=1S/C10N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15

InChI Key

JNGDCMHTNXRQQD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=O)C(=C(C1=O)C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracyano-1,4-benzoquinone can be synthesized from tetracyano-1,4-hydroquinone. The process involves the oxidation of tetracyano-1,4-hydroquinone using a disilver salt. This method ensures the conversion of the hydroquinone derivative to the benzoquinone form .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetracyano-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions convert it back to tetracyano-1,4-hydroquinone.

    Substitution: The cyano groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include silver salts for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the reagents and conditions used.

Scientific Research Applications

Tetracyano-1,4-benzoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its electron-accepting properties make it useful in studying redox reactions in biological systems.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of tetracyano-1,4-benzoquinone involves its strong electron-accepting properties. It can accept electrons from various donors, making it a powerful oxidizing agent. This property is utilized in redox reactions, where it facilitates the transfer of electrons between molecules. The molecular targets and pathways involved include various redox-active enzymes and electron transport chains in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

Halogenation enhances electrophilicity and redox activity. Key examples include:

  • Tetrachloro-1,4-benzoquinone: Exhibits potent urease inhibition due to multiple chlorine substituents, enabling cross-linking with enzyme thiols. Its reactivity surpasses dichloro- and unchlorinated analogues .
  • 2,5-Dichloro-1,4-benzoquinone: A disinfection byproduct (DBP) formed during water chlorination. Its redox activity and planar structure promote π-π stacking, enhancing stability in aqueous systems .
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A strong dehydrogenating agent in organic synthesis. The electron-withdrawing cyano and chlorine groups increase its oxidizing power compared to non-cyano analogues .

Table 1: Halogenated 1,4-Benzoquinones

Compound Substituents Key Properties/Applications References
Tetrachloro-1,4-BQ 4 Cl atoms Urease inhibition; cross-linking
2,5-Dichloro-1,4-BQ 2 Cl atoms DBP formation; redox activity
DDQ 2 Cl, 2 CN atoms Organic synthesis oxidant

Alkyl-Substituted Derivatives

Alkyl groups modulate steric effects and redox behavior:

  • 2,5-Dimethyl-1,4-benzoquinone: Methyl groups introduce steric hindrance, reducing nucleophilic attack selectivity. Its redox properties are less pronounced than halogenated analogues .
  • Methyl-1,4-benzoquinone (MBQ) and Ethyl-1,4-benzoquinone (EBQ): Secreted by insects (e.g., Tribolium castaneum) as antimicrobial defenses.

Table 2: Alkyl-Substituted 1,4-Benzoquinones

Compound Substituents Key Properties/Applications References
2,5-Dimethyl-1,4-BQ 2 methyl groups Steric modulation; redox activity
MBQ 1 methyl group Insect defense; toxicity

Amino- and Hydroxy-Substituted Derivatives

Functional groups like amino and hydroxy enhance biological activity:

  • However, activity varies across cell lines due to differences in compound influx/efflux .
  • HU-331 (2-hydroxy-6-pentyl-1,4-benzoquinone): An anticancer agent with improved solubility in cycloalkyl derivatives (e.g., compound 9o). Modifications to the alkyl chain increase antiproliferative potency in prostate cancer and lymphoma cells .

Table 3: Bioactive 1,4-Benzoquinones

Compound Substituents Key Properties/Applications References
Diaziridinyl-BQ analogues Diaziridinyl, amino groups DNA cross-linking; leukemic cytotoxicity
HU-331 derivatives Hydroxy, alkyl chains Anticancer activity; solubility

Methoxy-Substituted Derivatives

Methoxy groups influence secretion profiles in millipedes (Typhloiulini tribe). For example:

  • 2-Ethyl-3-methoxy-1,4-benzoquinone and 2-methoxy-3-methyl-1,4-benzoquinone: Minor components in defensive secretions, suggesting evolutionary specialization for predator deterrence .

Key Findings and Contradictions

  • Substituent Position and Quantity: Tetrachloro-1,4-BQ’s four chlorine atoms enable multi-thiol cross-linking, unlike mono- or dichlorinated variants . Similarly, DDQ’s two cyano groups enhance oxidizing power compared to non-cyano analogues .
  • Environmental Impact : Chlorinated BQs like 2,5-dichloro-1,4-BQ pose ecological risks as DBPs, whereas alkylated BQs (MBQ/EBQ) contribute to insect defense but raise toxicological concerns .

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